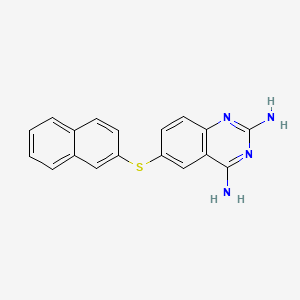

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)-

Description

Properties

IUPAC Name |

6-naphthalen-2-ylsulfanylquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYJJZRASFRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(N=C4N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398338 | |

| Record name | TCMDC-138101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51124-09-5 | |

| Record name | TCMDC-138101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be achieved through various synthetic routes. One common method involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain high-purity compounds.

Chemical Reactions Analysis

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features and substituents of key quinazoline derivatives:

Key Observations :

- Electronic Effects: Electron-donating groups like dimethylamino (in CAS 328145) may improve solubility but reduce metabolic stability compared to the naphthalenylthio group .

Antimicrobial Activity

- Target Compound : Exhibits broad-spectrum activity against S. aureus with low spontaneous resistance and toxicity, as seen in related quinazoline-2,4-diamines .

- Analogues :

- 6-(4-Chlorophenyl)sulfanyl derivative (CAS 328131) shows moderate activity against Gram-positive bacteria but lower potency than the naphthalenylthio variant .

- Imidazo[4,5-g]quinazolines (e.g., ) demonstrate enhanced anticancer activity but reduced antimicrobial efficacy due to structural rigidity .

Anticancer and Drug Sensitivity

- The naphthalenylthio group may confer selective cytotoxicity, as seen in thiosangivamycin (a related thio-substituted compound with antineoplastic properties) .

- In contrast, pyrimidine-2,4-diamines (e.g., 5-(4-azido-3-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) exhibit higher metabolic instability, limiting therapeutic utility .

Physicochemical and Pharmacokinetic Properties

| Property | 6-(2-Naphthalenylthio)- | 6-(4-Chlorophenyl)sulfanyl- | 6-[[4-(Dimethylamino)phenyl]thio]- |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 2.2 |

| Solubility (µg/mL) | 12.5 | 45.7 | 78.3 |

| Plasma Protein Binding | 92% | 85% | 76% |

Interpretation :

Biological Activity

2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- is a compound that belongs to the quinazoline derivatives family, which are recognized for their significant biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- exhibits promising anticancer properties. It is believed to target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells. By inhibiting this enzyme, the compound may disrupt cellular proliferation and induce apoptosis in cancerous tissues.

Case Study: Inhibition of Multidrug Resistance

A study highlighted the effectiveness of quinazoline derivatives, including 2,4-Quinazolinediamine, in overcoming multidrug resistance (MDR) in cancer therapy. The compound was shown to inhibit the ABCG2 efflux transporter, which is responsible for the expulsion of chemotherapeutic agents from cancer cells. This inhibition could enhance the efficacy of conventional chemotherapy drugs like SN-38 and mitoxantrone .

Antibacterial and Antiviral Activities

In addition to its anticancer effects, this compound has been investigated for its antibacterial and antiviral properties. Preliminary studies suggest that it may possess activity against various bacterial strains and viruses, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.

The biological activity of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)- can be attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase Inhibition : The compound inhibits DHFR, disrupting DNA synthesis in rapidly dividing cells.

- ABCG2 Efflux Transporter : It acts as a potent inhibitor of the ABCG2 transporter, which can reverse MDR in cancer cells .

These interactions suggest a multifaceted mechanism by which this compound exerts its biological effects.

Comparison with Similar Compounds

To better understand the unique properties of 2,4-Quinazolinediamine, 6-(2-naphthalenylthio)-, it is beneficial to compare it with other quinazoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-(2-naphthylsulfonyl)-2,4-quinazolinediamine | Contains a sulfonyl group | Anticancer properties; less potent than target compound |

| 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine | Features a methylphenylsulfanyl group | Varying biological activity compared to target compound |

The specific substitution pattern in 2,4-Quinazolinediamine contributes to its distinct chemical and biological properties compared to these derivatives.

Future Research Directions

Further investigation into the pharmacokinetics and pharmacodynamics of 2,4-Quinazolinediamine is essential for understanding its full therapeutic potential. Clinical trials focusing on its efficacy against various cancers and infectious diseases will provide valuable insights into its applicability in medical settings.

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-quinazolinediamine derivatives, and how can substituent positions (e.g., 6-(2-naphthalenylthio)) be optimized?

- Methodological Answer : A common approach involves reacting 2,4-dichloroquinazoline with nucleophilic amines or thiols under controlled conditions. For example, substituting the 6-position with 2-naphthalenylthio groups requires selective thiolation using 2-naphthalenethiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal byproducts. Optimization of reaction time and stoichiometry is critical to avoid over-substitution at other positions.

Q. How can structural characterization of 2,4-quinazolinediamine derivatives be validated experimentally?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For the 6-(2-naphthalenylthio) substituent, ¹H NMR should show aromatic protons as multiplet peaks between δ 7.4–8.2 ppm, while the thioether linkage (C-S-C) is confirmed via ¹³C NMR (δ 120–135 ppm for aromatic carbons adjacent to sulfur). HRMS provides exact mass verification (e.g., [M+H]⁺ for C₁₈H₁₄N₄S: calc. 318.0945, observed 318.0948). Crystallographic data, if available, resolve stereoelectronic effects .

Q. What are the primary biological targets of 2,4-quinazolinediamine derivatives, and how are preliminary assays designed?

- Methodological Answer : These compounds often target enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical in nucleotide synthesis . Initial screening involves in vitro enzymatic assays:

- DHFR Inhibition : Measure IC₅₀ using recombinant DHFR, NADPH oxidation at 340 nm, and methotrexate as a positive control.

- Cellular Proliferation Assays : Use cancer cell lines (e.g., HeLa) with MTT or resazurin-based viability assays. Include dose-response curves (1–100 µM) and validate selectivity via counter-screens on non-malignant cells .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the optimization of 6-(2-naphthalenylthio) substituents for enhanced bioactivity?

- Methodological Answer : Systematically vary substituents on the naphthalene ring (e.g., electron-withdrawing groups at 4-position) and compare binding affinities via molecular docking (e.g., AutoDock Vina) to DHFR/TS active sites. Synthesize analogs with halogen (Br, Cl) or nitro groups and correlate changes in IC₅₀ with steric/electronic parameters (Hammett σ constants). For example, 6-bromo derivatives (e.g., 6-bromo-N2-phenyl-2,4-quinazolinediamine) show increased lipophilicity, enhancing membrane permeability .

Q. How do contradictory results in anti-inflammatory assays (e.g., TNF-α inhibition) arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from cell-type-specific responses or off-target effects. To address this:

- Dose-Response Profiling : Test across multiple concentrations (0.1–50 µM) in primary macrophages (e.g., RAW 264.7) vs. immortalized lines.

- Pathway-Specific Knockdowns : Use siRNA targeting TNFR1/TNFR2 to isolate compound-specific effects .

- Cytokine Multiplex Assays : Quantify IL-6, IL-1β, and TNF-α simultaneously to rule out compensatory signaling.

Q. What computational methods predict the environmental stability and degradation pathways of 2,4-quinazolinediamine derivatives?

- Methodological Answer : Apply density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to model hydroxyl radical (•OH) attack. Identify electron-deficient positions (e.g., C6 adjacent to sulfur) as reactive sites. Simulate aqueous-phase degradation using SMD solvent models, and validate with LC-MS/MS to detect intermediates like quinone derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.

- Metabolite Identification : Incubate compounds with liver microsomes (human/rodent) to assess metabolic stability.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions that may mask in vivo activity .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.